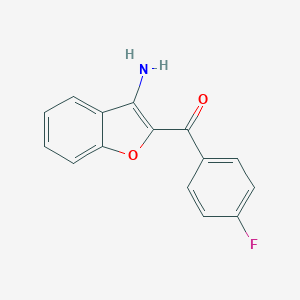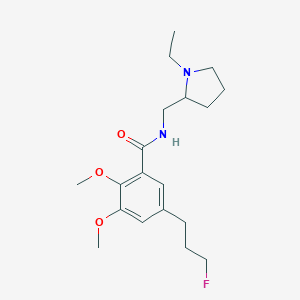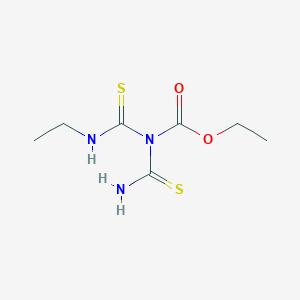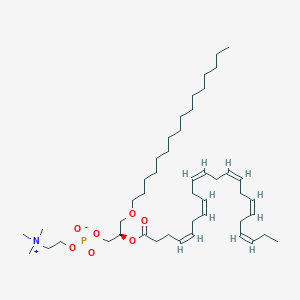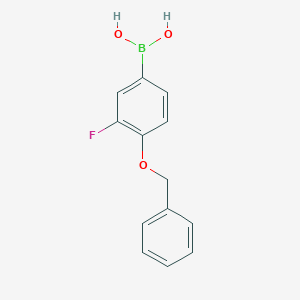
Acide 4-benzyloxy-3-fluorophénylboronique
Vue d'ensemble
Description
4-Benzyloxy-3-fluorophenylboronic acid (4-BFB) is an important organic compound used in a variety of scientific fields. It is a derivative of phenylboronic acid, a type of boronic acid which has been extensively studied for its versatile applications in organic synthesis and chemical biology. This compound has been used in a range of research areas, such as medicinal chemistry, biochemistry, and drug discovery.
Applications De Recherche Scientifique
Réaction de couplage croisé de Suzuki-Miyaura
Le composé est utilisé dans la réaction de couplage croisé de Suzuki-Miyaura . Cette réaction est un type de processus de couplage croisé catalysé au palladium, qui permet la formation de liaisons carbone-carbone par la réaction de composés organoborés avec des halogénures organiques ou des triflates .
Synthèse de blocs de construction fluorés
L'acide 4-benzyloxy-3-fluorophénylboronique est utilisé dans la synthèse de blocs de construction fluorés . Les composés fluorés possèdent des propriétés uniques et sont utilisés dans une variété d'applications, y compris les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
Synthèse de composés cristaux liquides
Ce composé a été utilisé pour fabriquer de nouveaux fluorobiphénylcyclohexènes et difluoroterphényles cristaux liquides . Ces matériaux ont des applications potentielles dans les technologies d'affichage .
Synthèse d'agonistes du récepteur de la leucotriène B4
L'this compound a été utilisé dans la synthèse d'o-phénylphénols, qui sont de puissants agonistes du récepteur de la leucotriène B4 <svg class="icon" height="16" p-id="1735" t="1
Safety and Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mécanisme D'action
Target of Action
The primary target of 4-Benzyloxy-3-fluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 4-Benzyloxy-3-fluorophenylboronic acid) is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the development of novel biologically active compounds .
Action Environment
The action of 4-Benzyloxy-3-fluorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reagents . The compound is generally stable and environmentally benign, making it suitable for use under a variety of conditions . It should be stored in an inert atmosphere at 2-8°c for optimal stability .
Analyse Biochimique
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 4-Benzyloxy-3-fluorophenylboronic acid remain to be determined.
Propriétés
IUPAC Name |
(3-fluoro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPDLDQJMUGVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372243 | |
| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133057-83-7 | |
| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
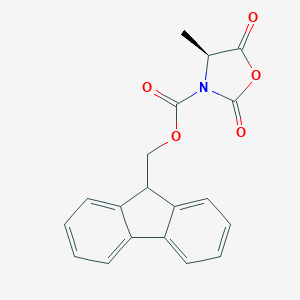

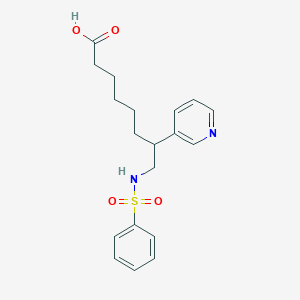
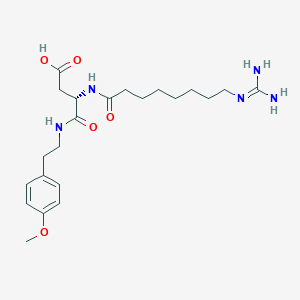
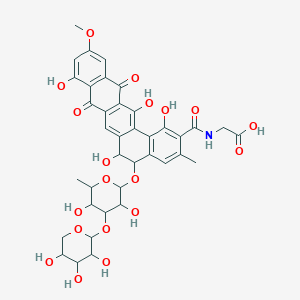
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
